molecular formula C17H18Cl2O3 B6595385 Chloroprallethrin CAS No. 250346-55-5

Chloroprallethrin

Cat. No. B6595385
CAS RN: 250346-55-5
M. Wt: 341.2 g/mol
InChI Key: RQNZCZHWQZMZER-ZLDLUXBVSA-N
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Description

Chloroprallethrin is a synthetic pyrethroid ester insecticide . It has a molecular formula of C17H18Cl2O3 . The IUPAC name for Chloroprallethrin is (1S)-2-methyl-4-oxo-3-(prop-2-yn-1-yl)cyclopent-2-en-1-yl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate .


Molecular Structure Analysis

Chloroprallethrin has a complex molecular structure that includes a three-membered ring and a five-membered ring . It also contains 1 ester (aliphatic), and 1 ketone (aliphatic) . The molecule has a total of 41 bonds, including 23 non-H bonds, 5 multiple bonds, 5 rotatable bonds, 4 double bonds, and 1 triple bond .


Physical And Chemical Properties Analysis

Chloroprallethrin has an average mass of 341.229 Da and a monoisotopic mass of 340.063293 Da .

Scientific Research Applications

  • Remote Sensing and Plant Monitoring : Chlorophyll content in plants, which can be influenced by Chloroprallethrin, is critical for understanding plant-environment interactions and ecosystem functioning. Wavelet analysis of leaf reflectance spectra has been shown to accurately predict chlorophyll concentration, enhancing remote sensing capabilities for monitoring plant health and ecosystem dynamics (Blackburn & Ferwerda, 2008).

  • Effects on Agricultural Ecosystems : Studies have investigated the impact of Chloroprallethrin (as part of organophosphorus pesticides) on neurobehavioral performance in adolescents, highlighting the potential for pesticide exposure to affect human health in agricultural settings (Rohlman et al., 2016).

  • Influence on Reproductive Systems : Research on the combined effects of chlorpyrifos (similar to Chloroprallethrin) and cypermethrin has shown significant adverse impacts on the reproductive function of male albino rats, suggesting potential risks to reproductive health from exposure to these chemicals (Alaa-Eldin et al., 2016).

  • Applications in Photosynthesis Research : Chlorophyll fluorescence, linked to Chloroprallethrin's impact on chlorophyll, is a critical area in plant stress physiology and photosynthesis research. Recent advancements have greatly enhanced the understanding and practical use of chlorophyll fluorescence in these fields (Kooten & Snel, 1990).

  • Genotoxic Effects : Studies have shown that chlorpyrifos, similar in function to Chloroprallethrin, can cause chromosomal missegregation and aneuploidy in human lymphocytes at low concentrations, indicating potential genotoxic effects relevant for human health risk assessments (Mužinić et al., 2018).

  • Behavioral Effects on Marine Life : Research into the effects of chlorpyrifos and pyrethroids (like Chloroprallethrin) on early larval stages of marine species has revealed significant behavioral changes, which is crucial for understanding the impact of these chemicals on aquatic ecosystems (Mundy et al., 2021).

  • Pesticide Impact Assessment : Lethal and sublethal effects of various insecticides including compounds similar to Chloroprallethrin on beneficial insects have been studied, providing insights into the broader ecological impacts of pesticide use (Fernandes et al., 2016).

Safety and Hazards

As a synthetic pyrethroid, Chloroprallethrin is used as an insecticide, and like all pesticides, it’s subject to regulation to ensure it doesn’t pose unreasonable risks to human health or the environment . Additional label changes have been required for some products containing pyrethroids, including Chloroprallethrin, to reduce potential human health risks .

properties

IUPAC Name

[(1S)-2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O3/c1-5-6-10-9(2)13(8-12(10)20)22-16(21)15-11(7-14(18)19)17(15,3)4/h1,7,11,13,15H,6,8H2,2-4H3/t11-,13+,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNZCZHWQZMZER-ZLDLUXBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(Cl)Cl)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(Cl)Cl)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloroprallethrin

CAS RN

250346-55-5
Record name Chloroprallethrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250346555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHLOROPRALLETHRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK5PBM6HB2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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